molecular formula C16H23NO4 B6249205 tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate CAS No. 2408965-70-6

tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate

Cat. No.: B6249205
CAS No.: 2408965-70-6
M. Wt: 293.36 g/mol
InChI Key: UYBRGCOPAGAILZ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate features a bicyclic 2,3-dihydro-1H-inden core substituted with a hydroxymethyl group at position 1 and a methoxy group at position 4. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol.

Properties

CAS No.

2408965-70-6

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydroinden-1-yl]carbamate

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(10-18)8-7-11-5-6-12(20-4)9-13(11)16/h5-6,9,18H,7-8,10H2,1-4H3,(H,17,19)

InChI Key

UYBRGCOPAGAILZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=C(C=C2)OC)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate typically involves multiple steps:

    Formation of the Indenyl Intermediate: The synthesis begins with the preparation of the indenyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group. This can be done through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.

    Methoxylation: The methoxy group is introduced via a methylation reaction, typically using dimethyl sulfate or methyl iodide in the presence of a base.

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives. For example, the methoxy group can be demethylated using hydrobromic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrobromic acid, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Demethylated derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butyl carbamate.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and other chemical transformations.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate involves its interaction with molecular targets through various chemical reactions. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butyl carbamate group can undergo hydrolysis to release active intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of tert-butyl carbamate derivatives of 2,3-dihydro-1H-inden scaffolds. Key comparisons with analogs include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Activities Reference
Target compound 1-(hydroxymethyl), 6-methoxy C₁₆H₂₁NO₄ 291.34 Not provided Potential intermediate for drug synthesis -
tert-butyl N-[(1S)-4-cyano-inden-1-yl]carbamate 4-cyano C₁₄H₁₆N₂O₂ 244.29 1306763-31-4 Cyanide group for reactivity in cross-coupling
tert-Butyl (6-bromo-inden-1-yl)carbamate 6-bromo C₁₄H₁₈BrNO₂ 312.20 1414958-70-5 Bromine substituent for Suzuki coupling
(6-Chloro-inden-1-yl)acetic acid derivatives 6-chloro Various ~300–350 - Anti-inflammatory activity; moderate GI toxicity
tert-butyl N-(1-amino-inden-5-yl)carbamate 1-amino C₁₄H₁₈N₂O₂ 246.31 1262407-92-0 Amino group for bioactivity modulation

Physicochemical Properties

  • Solubility: The polar hydroxymethyl and methoxy groups may increase aqueous solubility relative to bromo- or cyano-substituted analogs (e.g., logP of target compound estimated at ~2.5 vs. ~3.2 for bromo analog) .
  • Crystallinity : Crystallographic tools like SHELX and ORTEP (–4) could reveal conformational differences induced by substituents. For example, the hydroxymethyl group may engage in hydrogen bonding, affecting crystal packing .

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